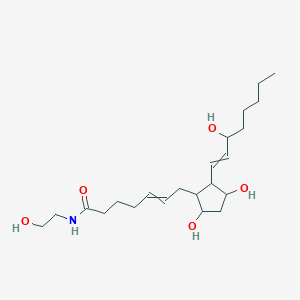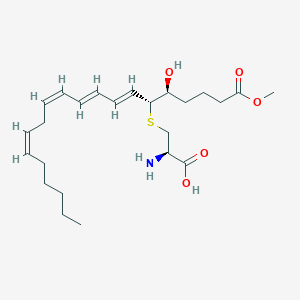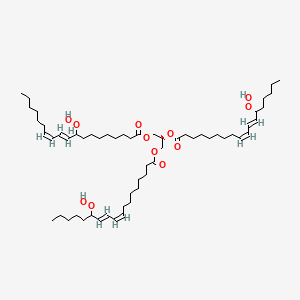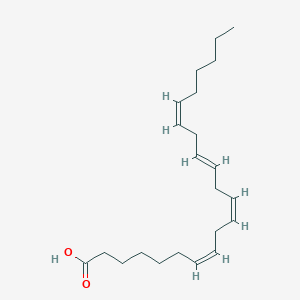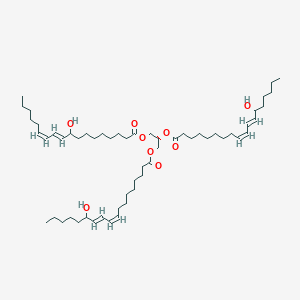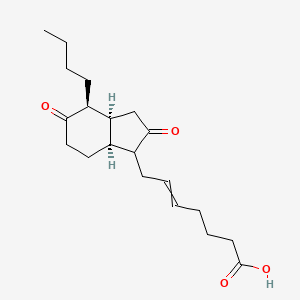
Bicyclo prostaglandin E2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo Prostaglandin E2 is a stable, base-catalyzed transformation product of 13,14-dihydro-15-keto Prostaglandin E2. This compound is a bicyclic derivative of Prostaglandin E2, which is a member of the prostaglandin family of lipid compounds. Prostaglandins are known for their diverse roles in physiological processes, including inflammation, blood flow regulation, and the induction of labor.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bicyclo Prostaglandin E2 can be synthesized through the treatment of plasma samples with high pH (10-11). This process converts the major Prostaglandin E2 metabolite, 13,14-dihydro-15-keto Prostaglandin E2, and chemically formed dehydrate derivatives to 11-deoxy-13,14-dihydro-15-keto-11 β, 16ε-cycloprosta-glandin E2 .
Industrial Production Methods: The industrial production of this compound involves the use of solid-phase extraction and high pH treatment to strip Prostaglandin E2 metabolites covalently bound to albumin, creating a single pool of stable bicyclic compound .
Chemical Reactions Analysis
Types of Reactions: Bicyclo Prostaglandin E2 undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield keto derivatives, while reduction can produce alcohol derivatives.
Scientific Research Applications
Bicyclo Prostaglandin E2 has a wide range of scientific research applications:
Mechanism of Action
Bicyclo Prostaglandin E2 exerts its effects through the activation of specific prostaglandin receptors, which are G-protein-coupled receptors. These receptors mediate various signaling pathways, leading to diverse physiological responses. The compound primarily targets the EP2 and EP4 receptors, which are involved in the regulation of inflammation, blood flow, and insulin secretion .
Comparison with Similar Compounds
Prostaglandin E2: The parent compound of Bicyclo Prostaglandin E2, known for its role in inflammation and labor induction.
Prostaglandin D2: Another member of the prostaglandin family, involved in allergic reactions and sleep regulation.
Prostaglandin F2 alpha: Known for its role in the contraction of smooth muscle and regulation of the reproductive system.
Uniqueness: this compound is unique due to its stability and the ability to serve as a reliable marker for Prostaglandin E2 formation. Its bicyclic structure provides enhanced stability compared to its parent compound, making it valuable for various analytical and diagnostic applications .
Properties
Molecular Formula |
C20H30O4 |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
7-[(3aS,4S,7aS)-4-butyl-2,5-dioxo-3,3a,4,6,7,7a-hexahydro-1H-inden-1-yl]hept-5-enoic acid |
InChI |
InChI=1S/C20H30O4/c1-2-3-8-16-17-13-19(22)15(14(17)11-12-18(16)21)9-6-4-5-7-10-20(23)24/h4,6,14-17H,2-3,5,7-13H2,1H3,(H,23,24)/t14-,15?,16+,17+/m1/s1 |
InChI Key |
CGCZPIJMGKLVTQ-XOJKTNQZSA-N |
Isomeric SMILES |
CCCC[C@H]1[C@H]2CC(=O)C([C@H]2CCC1=O)CC=CCCCC(=O)O |
Canonical SMILES |
CCCCC1C2CC(=O)C(C2CCC1=O)CC=CCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


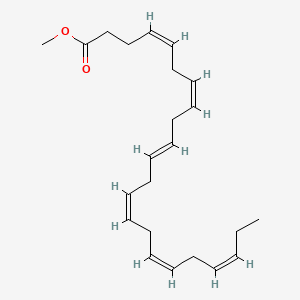

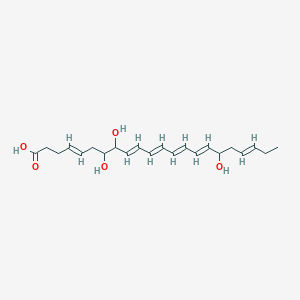
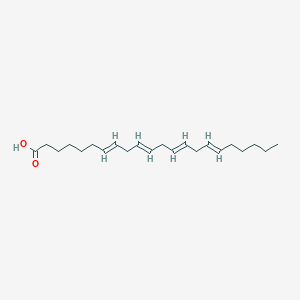
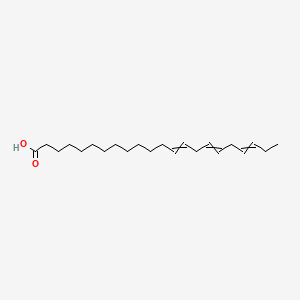

![[3H]5-oxo-ETE](/img/structure/B10767340.png)
